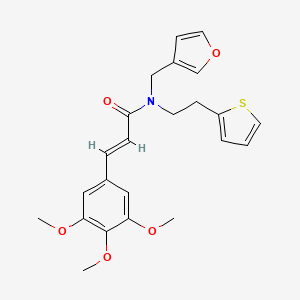

(E)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5S/c1-26-20-13-17(14-21(27-2)23(20)28-3)6-7-22(25)24(15-18-9-11-29-16-18)10-8-19-5-4-12-30-19/h4-7,9,11-14,16H,8,10,15H2,1-3H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKVDNXXCOBMLE-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that may contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 366.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 366.4 g/mol |

| CAS Number | 1448043-37-5 |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives containing furan and thiophene moieties showed enhanced activity against various cancer cell lines by inhibiting tubulin polymerization, which is crucial for cell division .

Key Findings:

- Cell Lines Tested: The compound was evaluated against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Mechanism of Action: It induces mitotic arrest and apoptosis by triggering caspase-3 expression, similar to established chemotherapeutics like vinblastine and combretastatin A-4 .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure significantly affect the biological activity of the compound. For instance:

- Furan and Thiophene Substituents: The presence of these heterocycles enhances the interaction with tubulin, leading to improved anticancer efficacy.

- Aromatic Rings: The introduction of methoxy groups on the phenyl ring increases lipophilicity and cellular uptake, enhancing cytotoxic effects against tumor cells .

Case Studies

- Inhibition of Tubulin Polymerization:

- Cytotoxicity Evaluation:

Comparison with Similar Compounds

Comparison with Similar Acrylamide Derivatives

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Key Observations:

Substituent Impact on Bioactivity :

- The 3,4,5-trimethoxyphenyl group is a common feature in anticancer and antifungal compounds (e.g., combretastatin analogs) . Its electron-donating methoxy groups enhance binding to tubulin or fungal enzyme targets.

- Thiophene and furan substituents improve solubility and enable π-π stacking or sulfur-based interactions, as seen in EP2 antagonists and corrosion inhibitors .

Synthetic Strategies: Amine reflux (e.g., isopropylamine in ethanol) and oxazolone intermediates are standard for acrylamide synthesis . Catalysts like EDC/HOBt are employed for coupling heterocyclic amines to acryloyl chlorides .

Functional Performance: Antifungal activity correlates with methoxy group count, as seen in phthalimide derivatives . Corrosion inhibition efficiency, observed in ACR-2 (trimethoxyphenyl derivative), suggests the target compound may protect metals via physisorption/chemisorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.